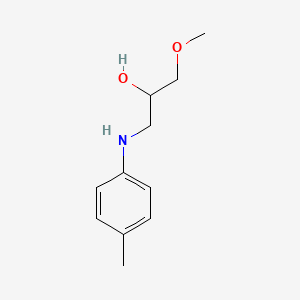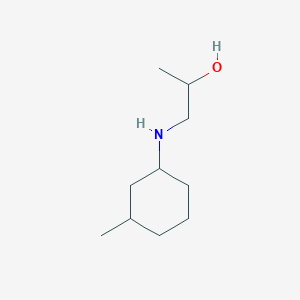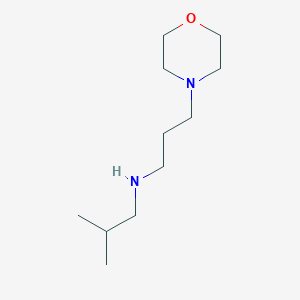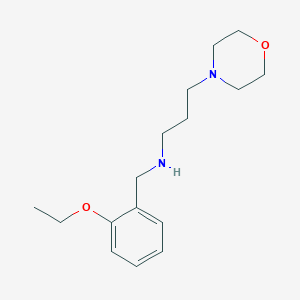
(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, commonly known as EMBMPA, is an organic compound belonging to the chemical class of amines. It is an important intermediate used in the synthesis of pharmaceuticals and other organic compounds. EMBMPA has a wide range of applications due to its unique structure and properties. It has been extensively studied in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Aplicaciones Científicas De Investigación
Application in Proteomics Research
Scientific Field
This compound is used in the field of Proteomics Research .
Application Summary
“(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine” is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures within this field.
Methods of Application
The specific methods of application for this compound in proteomics research are not detailed in the sources. However, in general, biochemicals in proteomics are used in a variety of ways, including as reagents or controls in experiments.
Results or Outcomes
The specific results or outcomes from the use of this compound in proteomics research are not provided in the sources. However, the use of biochemicals in proteomics research generally contributes to the understanding of protein structures and functions.
Application in Medicinal Chemistry
Scientific Field
This compound is used in the field of Medicinal Chemistry .
Application Summary
Benzoxaboroles, which “(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine” could potentially be a part of, have found wide applications in medicinal chemistry . They have been applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
Methods of Application
The specific methods of application for this compound in medicinal chemistry are not detailed in the sources. However, in general, such compounds are used in the synthesis of various drugs and therapeutic agents.
Results or Outcomes
The specific results or outcomes from the use of this compound in medicinal chemistry are not provided in the sources. However, the use of benzoxaboroles in medicinal chemistry has led to the development of various therapeutic agents with antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory properties .
Application in Biomedical Field
Scientific Field
This compound is used in the field of Biomedical Research .
Application Summary
In the biomedical field, hydrogels have gained significant interest from many researchers in a wide variety of applications including tissue engineering, drug delivery, diagnostics, imaging, and optics . “(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine” could potentially be used in the synthesis of such hydrogels.
Methods of Application
The specific methods of application for this compound in the biomedical field are not detailed in the sources. However, in general, such compounds could be used in the synthesis of hydrogels, which are then used in various biomedical applications.
Results or Outcomes
The specific results or outcomes from the use of this compound in the biomedical field are not provided in the sources. However, the use of hydrogels in the biomedical field has led to advancements in tissue engineering, drug delivery, diagnostics, imaging, and optics .
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-20-16-7-4-3-6-15(16)14-17-8-5-9-18-10-12-19-13-11-18/h3-4,6-7,17H,2,5,8-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUVSKMNEDSISJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
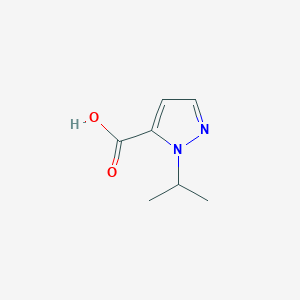
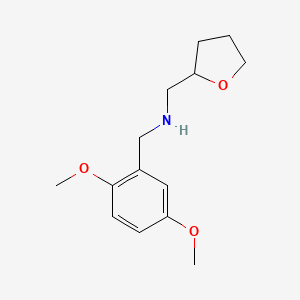
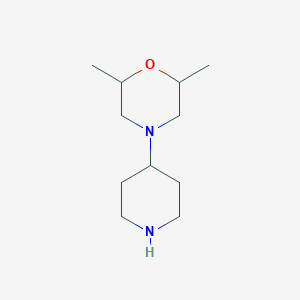

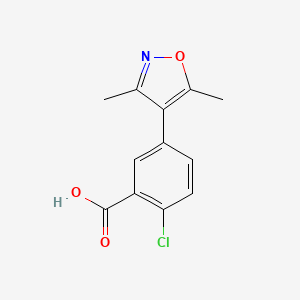
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)
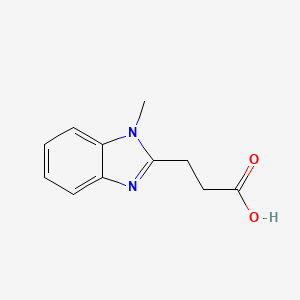
![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)


